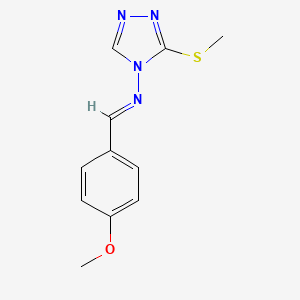![molecular formula C16H16ClF3N2O2 B5541705 (1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)
(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This analysis draws on research surrounding diazabicyclo nonanes and their derivatives, which share some structural characteristics with the compound . These molecules have been explored for their unique chemical properties, synthesis methods, and potential applications in various fields.
Synthesis Analysis
Synthesis of related compounds often involves multistep organic reactions, including condensation, cyclization, and functional group transformations. For instance, studies on diazabicyclo[3.3.1]nonanes reveal complex synthesis routes that might be analogous to the synthesis of the compound of interest, emphasizing the importance of precise conditions and reagents for achieving desired structural configurations (Wu et al., 2015).
Molecular Structure Analysis
Molecular structure characterization of similar compounds, such as diazabicyclo nonanes, often employs techniques like NMR spectroscopy and X-ray crystallography. These studies provide detailed insights into the molecular configuration, including stereochemistry and conformational preferences, which are crucial for understanding the chemical behavior and reactivity of the compound (Fernández et al., 1995).
Chemical Reactions and Properties
Research into the chemical reactivity of structurally related compounds highlights the influence of the diazabicyclo skeleton on their reactivity patterns. For example, the presence of substituents on the bicyclic framework can significantly affect the compound's behavior in nucleophilic and electrophilic reactions, as well as its overall stability and reactivity towards various reagents (Weber et al., 2001).
Physical Properties Analysis
The physical properties of compounds similar to the requested molecule, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure and conformation. Studies often explore these properties to predict the compound's behavior in different environments and applications (Vijayakumar & Sundaravadivelu, 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding the potential applications and reactivity of the compound. Investigations into similar molecules have provided insights into how structural features influence these chemical properties, guiding their practical applications and synthesis strategies (Ullah et al., 2005).
科学的研究の応用
Conformational and Structural Studies
- Structural Analysis: Research on similar diazabicyclanones, like the one , focuses on their structural and conformational properties. For instance, a study by Gálvez et al. (1985) explored the conformational aspects of 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones using techniques like NMR, IR, and Raman spectroscopy, along with X-ray diffraction. They found different conformations depending on the solvent and crystalline environment (Gálvez et al., 1985).
Biological Activity and Potential Applications
Sigma Receptor Ligands with Cytotoxic Activity
Geiger et al. (2007) synthesized various stereoisomeric alcohols and methyl ethers related to diazabicyclo[3.2.2]nonane, which showed high σ1 receptor affinity. Some of these compounds, particularly the methyl ethers, displayed significant cytotoxicity against certain human tumor cell lines, highlighting potential applications in cancer therapy (Geiger et al., 2007).
Bispidine Derivatives for Disease Treatment
Malmakova et al. (2021) discussed the synthesis and biological activity of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. These compounds exhibited local anesthetic activity and low toxicity, suggesting potential in developing novel pharmaceuticals (Malmakova et al., 2021).
Chemical Synthesis and Properties
Synthesis Techniques
Research into the synthesis of similar compounds involves various techniques like Dieckmann analogous cyclization and stereoselective reduction, as seen in the work of Geiger et al. (2007). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in different fields (Geiger et al., 2007).
Organocatalysis in Polymerization
Lohmeijer et al. (2006) explored the use of diazabicyclo[3.3.1]nonane derivatives as organocatalysts for the ring-opening polymerization of cyclic esters. This demonstrates the versatility of such compounds in polymer chemistry (Lohmeijer et al., 2006).
Conformational Dynamics
- Quantitative Determination of Conformational Equilibria: Brukwicki (1998) described a method to quantitatively determine conformational equilibria in derivatives of 3,7-diazabicyclo[3.3.1]nonane. Understanding these conformations is key in predicting the behavior of these compounds in various applications (Brukwicki, 1998).
特性
IUPAC Name |
(1S,5R)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O2/c1-21-11-4-2-9(14(21)23)7-22(8-11)15(24)12-6-10(16(18,19)20)3-5-13(12)17/h3,5-6,9,11H,2,4,7-8H2,1H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPZEKAYPJJSR-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)





![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)
![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)
![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)